molecular formula C10H11N5O B8698501 2-(aminomethyl)-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one

2-(aminomethyl)-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one

Cat. No.: B8698501
M. Wt: 217.23 g/mol
InChI Key: UBGDDKHQVMYIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one is a complex organic compound with a unique structure that includes two pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bipyrimidine Core: The initial step involves the formation of the bipyrimidine core through a condensation reaction between suitable pyrimidine derivatives.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where a suitable aminomethylating agent reacts with the bipyrimidine core.

    Methylation: The final step involves the methylation of the compound to obtain the desired 2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

2-(aminomethyl)-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one

InChI

InChI=1S/C10H11N5O/c1-15-9(5-11)14-8(4-10(15)16)7-2-3-12-6-13-7/h2-4,6H,5,11H2,1H3

InChI Key

UBGDDKHQVMYIRB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1CN)C2=NC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5.3 g (15.26 mmol) of 2-(1-Methyl-6-oxo-1,6-dihydro-[4,4]bipyrimidinyl-2-ylmethyl)-isoindole-1,3-dione in 40 ml of ethanol was added 2.37 mL (76.30 mmol) of hydrazine hydrate and the resulting mixture was heated under reflux for 3 h. The mixture was filtered and the solid obtained was triturated with dichloromethane for 24 h, filtered, and the resulting filtrates were evaporated to dryness, the residue was triturated with diethyl ether and filtered to give 1.8 g of pure compound as a solid.
Name
2-(1-Methyl-6-oxo-1,6-dihydro-[4,4]bipyrimidinyl-2-ylmethyl)-isoindole-1,3-dione
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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